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Introduction

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),
has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes
and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain free
fatty acids (FFAs), including omega-3 fatty acids.[2][3] Upon activation, GPR120 predominantly
couples to the Gag/11 subunit, initiating a signaling cascade that results in the activation of
phospholipase C (PLC).[1][2][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor
on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[1]
[4] This increase in intracellular calcium is a key second messenger that can be measured to
determine the activity of GPR120 modulators.

This document provides a detailed protocol for a GPR120 modulator calcium flux assay using
the fluorescent calcium indicator Fluo-4 AM. This assay is a robust and high-throughput method
for identifying and characterizing GPR120 agonists and antagonists.

GPR120 Signaling Pathway

Activation of GPR120 by an agonist initiates a well-defined signaling cascade leading to an
increase in intracellular calcium. This pathway provides the basis for the calcium flux assay.
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GPR120 Gag-mediated calcium signaling pathway.

Experimental Workflow

The calcium flux assay involves several key steps, from cell preparation to data analysis, to
determine the potency of GPR120 modulators.
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Preparation

1. Seed GPR120-expressing cells
(e.g., HEK293, CHO)
in a 96-well plate

3. Prepare serial dilutions of
GPR120 modulators (agonists/antagonists)

2. Load cells with
Fluo-4 AM calcium indicator
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Experimental workflow for the GPR120 calcium flux assay.
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Data Presentation: Potency of GPR120 Modulators

The following table summarizes the potency of common GPR120 modulators determined by
calcium flux assays in various cell lines. EC50 values represent the concentration of an agonist
that elicits 50% of the maximal response, while IC50 values indicate the concentration of an
antagonist that inhibits 50% of the agonist-induced response.

) EC50 / IC50
Modulator Type Cell Line Reference(s)
(nM)
_ hGPR120-
TUG-891 Agonist ~5.8-43.7 [5][6]
HEK293
_ hGPR120-
Gw9o508 Agonist ~3467 [718]
HEK293
rGPR120-
o-Linolenic Acid Agonist ~10,000 [1]
HEK293
GPR120 Agonist ) hGPR120-
Agonist 42 [9]
1 HEK293
_ pIC50=7.1
AH-7614 Antagonist hGPR120-U20S [10]
(~79.4 nM)

Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell
line, and assay format.

Experimental Protocols
Materials and Reagents

e Cell Line: HEK293 or CHO cells stably expressing human GPR120.

e Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418

or Puromycin).

e Assay Plate: Black, clear-bottom 96-well microplate.
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e Fluo-4 AM Calcium Indicator Kit: (e.g., from Thermo Fisher Scientific, Abcam, or similar).
o Fluo-4, AM
o Pluronic™ F-127
o Probenecid (optional)

e Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

e GPR120 Agonists: TUG-891, GW9508, a-Linolenic Acid (ALA).

o GPR120 Antagonist: AH-7614.

o Control Agonist: A known GPR120 agonist at a concentration that gives a maximal response
(e.g., 1 uM TUG-891).

e lonomycin: For determining the maximum calcium response.
e DMSO: For dissolving compounds.

o Fluorescence Plate Reader: Capable of kinetic reading with bottom-read fluorescence
detection and automated liquid handling (e.g., FLIPR, FlexStation).

Protocol for GPR120 Agonist Calcium Flux Assay
e Cell Seeding:

1. Culture GPR120-expressing cells to 80-90% confluency.
2. Trypsinize and resuspend the cells in fresh culture medium.

3. Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000
cells per well in 100 pL of culture medium.

4. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

e Dye Loading:
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1. Prepare the Fluo-4 AM loading solution according to the manufacturer's protocol. A typical
final concentration is 1-5 uM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer.
Probenecid (1-2.5 mM) can be included to prevent dye leakage.

2. Aspirate the culture medium from the cell plate.
3. Wash the cells once with 100 pL of Assay Buffer.
4. Add 100 pL of the Fluo-4 AM loading solution to each well.

5. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature,
protected from light.

6. After incubation, gently wash the cells twice with 100 pL of Assay Buffer to remove
extracellular dye.

7. Add 100 pL of Assay Buffer to each well and incubate for 30 minutes at room temperature
to allow for complete de-esterification of the dye.

Compound Preparation:
1. Prepare a stock solution of the test agonist in DMSO (e.g., 10 mM).

2. Perform serial dilutions of the agonist stock solution in Assay Buffer to create a dose-
response curve. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

Assay Measurement:
1. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

2. Set the instrument to record a baseline fluorescence for 10-20 seconds (Excitation: ~490
nm, Emission: ~525 nm).

3. The instrument will then automatically add the agonist dilutions to the respective wells.

4. Continue to record the fluorescence intensity every second for a total of 120-180 seconds
to capture the calcium transient.
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Protocol for GPR120 Antagonist Calcium Flux Assay

Follow steps 1-3 as described for the agonist assay, with the following modifications for step 4:

Antagonist Incubation and Assay Measurement:
1. Prepare serial dilutions of the antagonist in Assay Buffer.

2. After the dye loading and de-esterification steps, add the antagonist dilutions to the cells
and incubate for 15-30 minutes at 37°C.

3. Place the cell plate in the fluorescence plate reader and record a baseline fluorescence.

4. Add a fixed concentration of a known GPR120 agonist (typically the EC80 concentration)
to all wells (except for negative controls).

5. Immediately measure the fluorescence intensity as described for the agonist assay.

Data Analysis

Baseline Correction: For each well, subtract the average baseline fluorescence from the

entire kinetic read.

Response Calculation: Determine the maximum fluorescence intensity (peak response) or
the area under the curve (AUC) for each well.

Normalization: Normalize the data to the response of the vehicle control (0% activity) and a
maximal concentration of a reference agonist (100% activity).

Dose-Response Curves: Plot the normalized response against the logarithm of the
compound concentration.

EC50/IC50 Calculation: Fit the dose-response data to a four-parameter logistic equation to
determine the EC50 (for agonists) or IC50 (for antagonists) values.[11][12][13][14][15]

Troubleshooting
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Issue Possible Cause Suggested Solution
- Increase Fluo-4 AM
o ) concentration or loading time.-
- Insufficient dye loading- Low _ _ _
. . . Verify receptor expression via
Low Signal receptor expression- Inactive

compound

western blot or gPCR.-
Confirm compound integrity

and concentration.

High Background

- Incomplete removal of

extracellular dye- Cell death

- Ensure thorough washing
after dye loading.- Use a lower
seeding density or check cell

viability.

Variable Results

- Uneven cell seeding-
Pipetting errors- Temperature

fluctuations

- Ensure a single-cell
suspension before seeding.-
Use calibrated pipettes and
consistent technique.- Maintain
a stable temperature

throughout the assay.

No Response to Agonist

- Non-functional receptor-
Incorrect assay buffer (e.g.,

lack of calcium)

- Validate the cell line with a
known potent agonist.- Ensure
the assay buffer contains

physiological levels of calcium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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